N'-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-2,5-DIFLUOROBENZOHYDRAZIDE is a complex organic compound with the molecular formula C23H20F2N2O3 This compound is known for its unique chemical structure, which includes a benzoyl group, a difluorobenzohydrazide moiety, and a dimethylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-2,5-DIFLUOROBENZOHYDRAZIDE typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include benzoyl chloride, dimethylphenol, and hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-2,5-DIFLUOROBENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-2,5-DIFLUOROBENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-2,5-DIFLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of bacteria by targeting key enzymes involved in cell wall synthesis. The compound’s hydrazide moiety is believed to play a crucial role in its antimicrobial activity by forming stable complexes with metal ions, thereby disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
- N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 2-{2-[(4-METHOXYPHENOXY)METHYL]PHENYL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Uniqueness
N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-2,5-DIFLUOROBENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzohydrazide moiety, in particular, enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C23H20F2N2O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N'-[4-[(3,4-dimethylphenoxy)methyl]benzoyl]-2,5-difluorobenzohydrazide |
InChI |
InChI=1S/C23H20F2N2O3/c1-14-3-9-19(11-15(14)2)30-13-16-4-6-17(7-5-16)22(28)26-27-23(29)20-12-18(24)8-10-21(20)25/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
VXTANZRFIUGQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NNC(=O)C3=C(C=CC(=C3)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.